![molecular formula C19H21FN6 B6457992 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2549044-17-7](/img/structure/B6457992.png)
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline” is a complex organic molecule that contains several functional groups, including a quinazoline ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization . For example, pyrimidine derivatives can be synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be connected through single bonds, with the fluorine atom attached to the 7-position of the quinazoline ring .Applications De Recherche Scientifique
Antitumor Activity
The compound exhibits potent and broad-spectrum antitumor activity against 60 human cell lines. Notably, compounds 1a, 2a, 3b, 6b, and 7a demonstrate remarkable potency, nearly 7-fold more effective than the positive control 5-fluorouracil. Additionally, they compare favorably to gefitinib and erlotinib, both known antitumor agents .
Antibacterial Properties
Fluoroquinolones, including this compound, are known for their antibacterial effects. By altering bacterial gyrase function, they inhibit bacterial growth. This dual action—antibacterial and antitumor—makes them intriguing candidates for further study .
Ciprofloxacin-Resistant P. aeruginosa Inhibition
Derivatives of this compound, such as 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl (5h) and 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl (5k and 5l), exhibit promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). Their MIC values are significantly lower than those of standard antibiotics .
In Vitro Anti-Tumor Activity
In vitro evaluations against three human carcinoma cell lines (SGC-7901, BEL-7402, and A549) revealed the anti-tumor potential of this compound. Its activity was particularly pronounced in cells expressing high levels of epidermal growth factor receptor (EGFR) .
Structural Features for Antitumor Activity
In silico studies and ADME-Tox predictions were employed to identify structural features crucial for antitumor activity. Understanding these features can guide further optimization and drug design .
Medicinal Chemistry Implications
Given the compound’s dual properties—antitumor and antibacterial—it represents an exciting avenue for medicinal chemistry research. Developing effective anticancer drugs remains a critical goal, and compounds like this one offer promise in that pursuit .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as norfloxacin, are known to targetDNA gyrase , an enzyme involved in DNA replication .
Mode of Action
It is suggested that similar compounds may have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect .
Biochemical Pathways
It is suggested that similar compounds may affect the dna replication process by interacting with dna gyrase .
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Propriétés
IUPAC Name |
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZCYFASGXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.